

# AZD1940 in the Capsaicin-Induced Pain Model: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the peripherally acting cannabinoid CB1/CB2 receptor agonist, **AZD1940**, in the context of the capsaicin-induced pain model. The efficacy of **AZD1940** is compared with other analgesics tested in similar experimental pain paradigms. This document summarizes key experimental findings, details the methodologies employed, and visualizes the relevant biological pathways and experimental workflows.

## **Executive Summary**

Clinical evaluation of **AZD1940** in the human capsaicin-induced pain model revealed a lack of analgesic efficacy. In a randomized, double-blind, placebo-controlled study, oral doses of 400 µg and 800 µg of **AZD1940** did not significantly reduce ongoing pain, primary hyperalgesia (sensitivity to heat), or secondary hyperalgesia (pain from light touch) compared to placebo.[1] While the compound was designed for peripheral action to avoid central nervous system (CNS) side effects, mild CNS effects were observed, alongside dose-dependent gastrointestinal adverse events.[1] In contrast, other analgesics, such as gabapentin and topical non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac, have demonstrated varying degrees of efficacy in reducing hyperalgesia in similar human experimental pain models.

# Comparative Efficacy of Analgesics in the Capsaicin-Induced Pain Model



The following tables summarize the performance of **AZD1940** and selected alternatives in the human capsaicin-induced pain model. It is important to note that direct head-to-head trials are limited, and comparisons are drawn from separate studies with potentially varying methodologies.

Table 1: Effect on Capsaicin-Induced Ongoing Pain and Hyperalgesia



| Compoun<br>d   | Dosage                                     | Route of<br>Administr<br>ation | Effect on<br>Ongoing<br>Pain<br>(VAS)              | Effect on<br>Primary<br>Hyperalg<br>esia (Heat<br>Pain) | Effect on<br>Secondar<br>y<br>Hyperalg<br>esia<br>(Mechani<br>cal<br>Allodynia | Key<br>Findings                                                          |
|----------------|--------------------------------------------|--------------------------------|----------------------------------------------------|---------------------------------------------------------|--------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| AZD1940        | 400 μg,<br>800 μg                          | Oral                           | No<br>significant<br>difference<br>from<br>placebo | No<br>significant<br>difference<br>from<br>placebo      | No<br>significant<br>difference<br>from<br>placebo                             | Ineffective in attenuating capsaicin- induced pain and hyperalgesi a.[1] |
| Gabapenti<br>n | 1200 mg<br>(single<br>dose)                | Oral                           | No<br>significant<br>effect                        | Not<br>consistentl<br>y reported                        | Profoundly suppresse d established cutaneous sensitizatio n.                   | Effective in reducing secondary hyperalgesi a.[2]                        |
| Gabapenti<br>n | Titrated to<br>2400<br>mg/day<br>(chronic) | Oral                           | No<br>significant<br>effect                        | Not<br>reported                                         | Significantl<br>y reduced<br>the area of<br>brush<br>allodynia.                | Chronic administrati on reduced signs of central sensitizatio n.[3]      |
| Gabapenti<br>n | Titrated to<br>1800<br>mg/day<br>(chronic) | Oral                           | No<br>significant<br>effect                        | No<br>significant<br>effect                             | No<br>significant<br>effect                                                    | Chronic<br>oral<br>gabapentin<br>did not                                 |



|                       |        |         |                               |                 |                                                                            | affect capsaicin- induced pain or hyperalgesi a in this study.[4][5]                      |
|-----------------------|--------|---------|-------------------------------|-----------------|----------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| Topical<br>Ibuprofen  | 5% gel | Topical | Not the<br>primary<br>outcome | Not<br>reported | Significantl<br>y reduced<br>the area of<br>touch-<br>evoked<br>allodynia. | Effective in reducing secondary hyperalgesi a.[6]                                         |
| Topical<br>Diclofenac | 65 mg  | Topical | Not the primary outcome       | Not<br>reported | Superior to placebo in reducing mechanical hyperalgesi a.                  | Demonstra tes peripheral antihyperal gesic effects.[7]                                    |
| Oral<br>Diclofenac    | 93 mg  | Oral    | Not the primary outcome       | Not<br>reported | Superior to placebo in reducing mechanical hyperalgesi a.                  | Demonstra<br>tes both<br>peripheral<br>and central<br>antihyperal<br>gesic<br>effects.[7] |

Note: Quantitative data such as mean VAS scores, area of allodynia (cm²), and heat pain thresholds (°C) from the full text of these studies are required for a complete quantitative comparison.

# Experimental Protocols Capsaicin-Induced Pain Model (Human)

### Validation & Comparative





The human capsaicin-induced pain model is a standardized method to induce a controlled and reproducible state of pain, hyperalgesia, and allodynia, which are characteristic features of neuropathic pain.[3][8][9]

Subject Recruitment: Healthy, pain-free volunteers are typically recruited. Exclusion criteria
often include pre-existing pain conditions, use of analgesics, and contraindications to the
study medications.

#### Pain Induction:

- Intradermal Injection: A small amount of capsaicin (e.g., 10-100 μg) is injected intradermally into a defined area, such as the volar forearm.[3] This induces a localized burning sensation (ongoing pain), a flare response, and subsequent development of primary and secondary hyperalgesia.
- Topical Application: A capsaicin-containing cream or patch (e.g., 1%) is applied to the skin, for instance on the calf, for a specified duration to induce hyperalgesia.[1] The heat/capsaicin sensitization model combines topical capsaicin with a heated thermode to produce stable and long-lasting hyperalgesia.[3]

#### Pain and Sensitization Assessment:

- Ongoing Pain: Subjects rate the intensity of the spontaneous burning pain using a Visual Analogue Scale (VAS), typically a 100 mm line where 0 represents "no pain" and 100 represents "worst imaginable pain".[1]
- Primary Hyperalgesia: The area of increased sensitivity to noxious stimuli at the site of capsaicin application is assessed. Heat pain thresholds are often measured using a thermode with increasing temperature.[1]
- Secondary Hyperalgesia (Allodynia): The area of pain in response to a normally non-painful stimulus in the skin surrounding the application site is mapped. This is typically done using a foam brush or von Frey filaments.[3][6]
- Drug Administration: The investigational drug (e.g., AZD1940) or placebo is administered before or after the induction of pain, according to the study design (e.g., prophylactic or therapeutic).



# Signaling Pathways and Experimental Workflow Capsaicin-Induced Pain Signaling Pathway

Capsaicin elicits a painful, burning sensation by activating the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.





Click to download full resolution via product page



Caption: Activation of the TRPV1 receptor by capsaicin leads to a cascade of events culminating in pain perception.

## Experimental Workflow for a Clinical Trial in the Capsaicin Pain Model

The following diagram illustrates a typical workflow for a clinical study evaluating an analgesic in the human capsaicin pain model.





Click to download full resolution via product page

Caption: A typical workflow for a human capsaicin pain model study.



#### Conclusion

The peripherally acting cannabinoid agonist **AZD1940** did not demonstrate efficacy in the human capsaicin-induced pain model. This finding, coupled with the observation of mild CNS effects, suggests that achieving peripherally restricted analgesia with this class of compounds is challenging. In contrast, other analgesics, particularly topical NSAIDs and gabapentin, have shown promise in mitigating certain aspects of capsaicin-induced hyperalgesia. These findings underscore the utility of the capsaicin pain model in the early clinical assessment of novel analgesics and highlight the complexities of translating preclinical findings to human pain states. Further research with well-controlled comparative studies is necessary to fully elucidate the relative efficacy of different analgesic classes in this model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Evaluation of the analgesic efficacy and psychoactive effects of AZD1940, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gabapentin suppresses cutaneous hyperalgesia following heat-capsaicin sensitization PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new human experimental pain model: the heat/capsaicin sensitization model PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Experimental Pain Models 3: Heat/Capsaicin Sensitization and Intradermal Capsaicin Models | Springer Nature Experiments [experiments.springernature.com]
- 5. Effect of chronic oral gabapentin on capsaicin-induced pain and hyperalgesia: a double-blind, placebo-controlled, crossover study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of topically administered ibuprofen using a model of post-injury hypersensitivity. A randomised, double-blind, placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peripheral and central antihyperalgesic effects of diclofenac in a model of human inflammatory pain PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. A comparison of two formulations of intradermal capsaicin as models of neuropathic pain in healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unravelling the Mystery of Capsaicin: A Tool to Understand and Treat Pain PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD1940 in the Capsaicin-Induced Pain Model: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665937#azd1940-in-capsaicin-induced-pain-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com